molecular formula C7H5N3O2 B3224064 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1227267-26-6

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3224064
CAS RN: 1227267-26-6
M. Wt: 163.13 g/mol
InChI Key: YYFCUONIEOBXOD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives is complex and presents two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and complex . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Scientific Research Applications

Synthesis and Diversity in Biomedical Applications

1H-pyrazolo[3,4-b]pyridines exhibit diversity in substituents and synthetic methods. They have been synthesized starting from preformed pyrazoles or pyridines, leading to a wide range of biomedical applications. This class of compounds showcases significant versatility and potential in medicinal chemistry (Donaire-Arias et al., 2022).

Role in Peroxisome Proliferator-Activated Receptor Alpha Agonism

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been identified as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα). Structural development of these derivatives reveals critical features for hPPARα agonistic activity, differing from fibrate-class hPPARα agonists (Miyachi et al., 2019).

Combinatorial Chemistry Applications

The compound has been included in libraries of fused pyridine-4-carboxylic acids, demonstrating its utility in combinatorial transformations like amide coupling, esterification, and heterocyclizations (Volochnyuk et al., 2010).

Facilitating Novel Syntheses

1H-pyrazolo[3,4-b]pyridine has been utilized in facilitating novel syntheses, such as the preparation of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate through condensation reactions (Ghaedi et al., 2015).

Anticancer Potential

Organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines have shown potential as anticancer agents. These compounds, known for their cyclin-dependent kinase (Cdk) inhibitory properties, have been studied for their structure-activity relationships in cancer cells (Stepanenko et al., 2011).

Antiviral Activity

This compound derivatives have been synthesized and evaluated for antiviral activity against viruses such as Herpes simplex and Mayaro virus, showing promising results in inhibiting these pathogens (Bernardino et al., 2007).

Antibacterial Screening

The compound has also been utilized in the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acids with potential antibacterial properties, displaying efficacy against various bacterial strains (Maqbool et al., 2014).

Synthesis of Bisphosphonates

1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized to create new bisphosphonates, compounds of biological interest. The structural characterization of these derivatives has been essential for identifying mono- and bisphosphonate derivatives (Teixeira et al., 2013).

Palladium-Catalyzed Aminocarbonylation

The compound has been employed in the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation. This methodology highlights the functional group tolerance and provides a range of diversely substituted derivatives (Keating & Alam, 2021).

Anxiolytic Agents

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been synthesized and screened for anxiolytic activity. These compounds have shown selectivity for the type 1 benzodiazepine receptor and minimal sedative properties, indicating potential in anxiolytic drug development (Bare et al., 1989).

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been identified as a selective activator of the human peroxisome proliferator-activated receptor alpha (hPPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .

Mode of Action

The compound interacts with hPPARα, inducing a conformational change in helix 12 in the ligand-binding domain (LBD) of PPARα . This change organizes the activation function 2 (AF-2) surface, which is composed of helices 3, 4, 5, and 12, to accommodate a transcriptional coactivator .

Biochemical Pathways

The activation of PPARα by this compound leads to the regulation of genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . This regulation can result in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The compound’s ability to selectively activate hpparα suggests it has sufficient bioavailability to reach its target in the body .

Result of Action

The activation of PPARα by this compound can lead to a variety of cellular effects. These include the reduction of serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects make the compound a potential therapeutic agent for metabolic syndrome, type 2 diabetes, coronary atherosclerosis, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH) .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)3-9-10-6/h1-3H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFCUONIEOBXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227267-26-6
Record name 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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